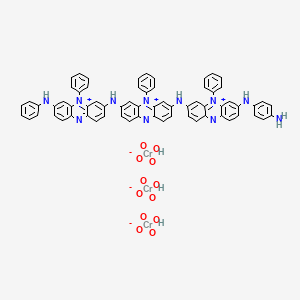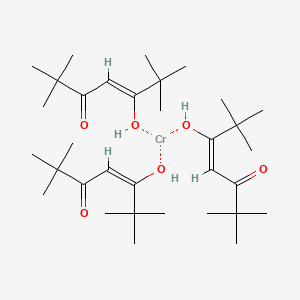
CHROMIUM TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATE)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium Tris(2,2,6,6-Tetramethyl-3,5-Heptanedionate), also known as Cr(TMHD)3, is a chemical compound with the molecular formula Cr(OCC(CH3)3CHCOC(CH3)3)3 . It has a molecular weight of 601.80 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s known that 2,2,6,6-Tetramethyl-3,5-heptanedione is a bidentate ligand used in the synthesis of stable complexes with metal ions .Molecular Structure Analysis
The molecular structure of Chromium Tris(2,2,6,6-Tetramethyl-3,5-Heptanedionate) is represented by the SMILES stringCC(C)(C)C(=O)\\C=C(\\OCrC(C)(C)C)C(C)(C)C)O\\C(=C/C(=O)C(C)(C)C)C(C)(C)C)C(C)(C)C . The InChI key is RFPUUUFELQVSDA-GECNZSFWSA-K . Physical And Chemical Properties Analysis
Chromium Tris(2,2,6,6-Tetramethyl-3,5-Heptanedionate) is a solid with a melting point of 228-233 °C (lit.) . It has a molecular weight of 601.80 .Aplicaciones Científicas De Investigación
Solution & Vapor Deposition Precursors
Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is used as a precursor for solution and vapor deposition . This process is commonly used in the production of thin films and coatings in various industries, including electronics and materials science.
Catalyst for Chemical Reactions
Similar compounds, such as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III), have been used as catalysts for various chemical reactions . While it’s not explicitly stated for the chromium(III) compound, it’s possible that it could have similar applications.
Single Electron Donor
Again, similar compounds have been used as single electron donors for excess electron transfer studies in DNA . This could potentially be another application for the chromium(III) compound.
Enantioselective Synthesis
Enantioselective synthesis is another area where similar compounds have been used . This process is used to preferentially create one enantiomer of a chiral molecule, which is important in fields like pharmaceuticals.
Borylation Reactions
Borylation reactions, which involve the addition of a boron group to a molecule, have also been catalyzed by similar compounds . This is a key step in the synthesis of many organic compounds.
Hydrohydrazination and Hydroazidation
These are two more types of reactions that similar compounds have been used to catalyze . Both involve the addition of nitrogen-containing groups to a molecule.
Safety and Hazards
Chromium Tris(2,2,6,6-Tetramethyl-3,5-Heptanedionate) is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been used as precursors in the formation of various materials , suggesting that its targets could be the components of these materials.
Mode of Action
It is known that similar compounds interact with their targets through chemical reactions to form new compounds or materials .
Biochemical Pathways
It is likely that the compound affects the pathways related to the formation of the materials it is used to produce .
Result of Action
It is known that similar compounds can lead to the formation of new materials .
Propiedades
IUPAC Name |
chromium;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Cr/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b2*8-7+;8-7-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKHNQIALWXRPA-GECNZSFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Cr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Cr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60CrO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What makes Chromium Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) suitable for producing transparent conductive films?
A1: Chromium Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is a crucial precursor in the deposition of CuCrO₂ delafossite thin films. [] These films are known for their unique combination of transparency in the visible light spectrum and electrical conductivity. The compound acts as a source of chromium, which, when combined with copper in a controlled manner, forms the desired CuCrO₂ delafossite structure.
Q2: What is the significance of the precursor concentration ratio in the deposition process?
A2: The ratio of Chromium Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) to the copper precursor, Bis[2,2,6,6-tetramethyl-3,5-heptanedionato]copper(II) (Cu(thd)₂), significantly influences the properties of the resulting CuCrO₂ films. Research indicates that a low Cr(thd)₃:Cu(thd)₂ ratio favors the formation of pure delafossite with desirable electrical properties. [] Conversely, higher ratios can lead to the formation of copper oxides alongside CuCrO₂, negatively impacting the film's conductivity. This highlights the importance of precise precursor control in achieving high-quality transparent conductive films.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


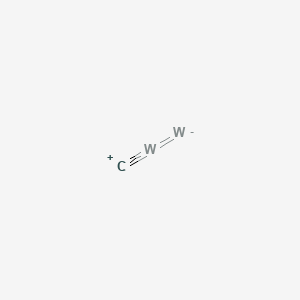
![7-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B576671.png)
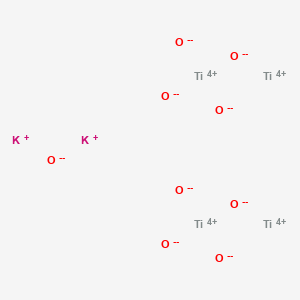

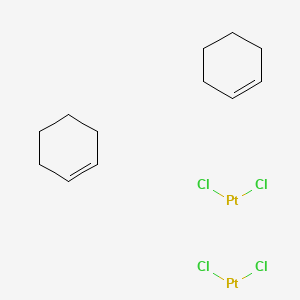

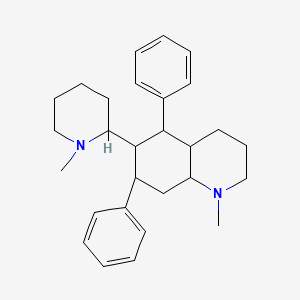
![5-Phenyl-5,5'-spirobi[5H-dibenzarsole]](/img/structure/B576677.png)
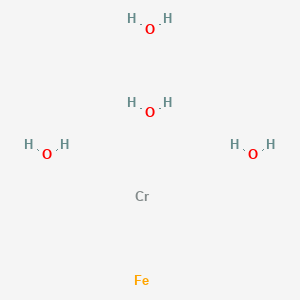
![2-[3-(Dimethylamino)propoxy]-3-pyridinamine](/img/structure/B576686.png)

